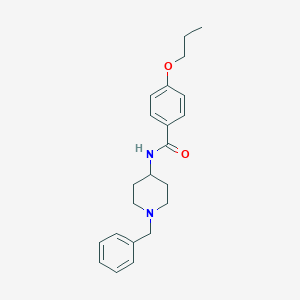![molecular formula C17H17NO2 B269351 N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)
N-[2-(allyloxy)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)phenyl]-2-methylbenzamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been extensively studied for its pharmacological properties.
Mecanismo De Acción
N-[2-(allyloxy)phenyl]-2-methylbenzamide acts as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide. By inhibiting FAAH, N-[2-(allyloxy)phenyl]-2-methylbenzamide increases the levels of anandamide in the brain, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-methylbenzamide has been shown to produce a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. Additionally, N-[2-(allyloxy)phenyl]-2-methylbenzamide has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(allyloxy)phenyl]-2-methylbenzamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes or receptors. This allows for more specific and targeted studies of the endocannabinoid system. However, one limitation of using N-[2-(allyloxy)phenyl]-2-methylbenzamide is its potential to interact with other receptors and produce off-target effects.
Direcciones Futuras
There are several future directions for the study of N-[2-(allyloxy)phenyl]-2-methylbenzamide. One potential area of research is the development of more selective and potent FAAH inhibitors. Additionally, further studies are needed to determine the long-term effects of N-[2-(allyloxy)phenyl]-2-methylbenzamide on the endocannabinoid system and its potential for therapeutic use in humans. Finally, the potential use of N-[2-(allyloxy)phenyl]-2-methylbenzamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be explored.
Métodos De Síntesis
The synthesis of N-[2-(allyloxy)phenyl]-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with allyl alcohol to form 2-methyl-3-allylbenzoic acid. This intermediate is then reacted with 2-bromoanisole to form N-[2-(allyloxy)phenyl]-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)phenyl]-2-methylbenzamide has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and inflammation. It has been shown to inhibit the reuptake of anandamide, an endogenous cannabinoid receptor ligand, leading to increased levels of anandamide in the brain.
Propiedades
Nombre del producto |
N-[2-(allyloxy)phenyl]-2-methylbenzamide |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-methyl-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-3-12-20-16-11-7-6-10-15(16)18-17(19)14-9-5-4-8-13(14)2/h3-11H,1,12H2,2H3,(H,18,19) |
Clave InChI |
CCJQOLJCNRCJDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-propoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B269272.png)
![4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B269275.png)
![4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269276.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide](/img/structure/B269278.png)
![3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B269279.png)

![N-(4-chloro-3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269282.png)
![N,N-diethyl-4-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B269283.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269284.png)
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B269285.png)
![N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B269287.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B269288.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B269289.png)
![N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B269291.png)